1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Conformational restriction Cyclopropane constraint Ligand preorganization

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine combines the literature-validated 7-methoxy-naphthyl pharmacophore (as in agomelatine) with a conformationally constrained cyclopropanemethanamine side chain. Unlike unsubstituted analogs (e.g., CAS 59725-70-1), this compound enables SAR exploration of hSERT, sEH, CCR5, and melatonin/5-HT₂C dual targets. The 7-methoxy substitution and rigid side chain are non-interchangeable features critical for target engagement; substituting generic alternatives introduces confounding variables. Ideal for medicinal chemistry programs requiring validated starting points for CNS and anti-inflammatory targets.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B11737826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2C3(CC3)CN)C=C1
InChIInChI=1S/C15H17NO/c1-17-12-6-5-11-3-2-4-14(13(11)9-12)15(10-16)7-8-15/h2-6,9H,7-8,10,16H2,1H3
InChIKeyOVSDPIKTFMOWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Product Specifications, Molecular Identity, and Research Procurement Overview


1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine (CAS 1647055-48-8) is a synthetic small-molecule building block with the molecular formula C₁₅H₁₇NO and a molecular weight of 227.30 g/mol . Its structure features a 7-methoxy-substituted naphthalene core bearing a cyclopropanemethanamine moiety at the 1-position . The compound is commercially available as a research chemical with typical catalog purities of 95–98%, and its canonical SMILES string (COC1=CC2=C(C=CC=C2C3(CC3)CN)C=C1) and InChI Key (OVSDPIKTFMOWEW-UHFFFAOYSA-N) are documented in vendor catalogs . This compound belongs to a class of conformationally restricted arylcyclopropylamines that have been explored as pharmacologically relevant cores in medicinal chemistry programs, though published quantitative biological characterization for this specific compound remains sparse in the open literature [1].

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Why Generic Substitution with Non-Methoxy or Non-Cyclopropyl Analogs Is Not Straightforward


Interchanging 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine with structurally related naphthylcyclopropylamines or acyclic analogs is not scientifically trivial due to the compound's specific combination of a 7-methoxy substituent on the naphthalene ring and a conformationally constrained cyclopropanemethanamine side chain [1]. In a series of conformationally restricted homotryptamines, substitution of the indole nucleus with isosteric naphthyl cores—and further substitution on those naphthyl cores—was shown to modulate binding affinity for the human serotonin transporter (hSERT), with CN-substituted naphthalenes yielding the most potent isosteres [1]. Additionally, the 7-methoxy-1-naphthyl scaffold is a critical pharmacophoric element in the clinically approved antidepressant agomelatine, where it contributes to dual melatonin receptor agonism and 5-HT₂C receptor antagonism [2]. These precedents demonstrate that the presence or absence of the 7-methoxy group and the conformational rigidity of the cyclopropyl-containing side chain are not interchangeable features; selecting a generic alternative lacking either element introduces uncharacterized and potentially confounding variables into any structure–activity relationship (SAR) campaign .

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Quantified Comparative Evidence for Scientific Selection and Procurement Decisions


1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Conformational Restriction Through Cyclopropyl Constraint versus Flexible Analogs

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine incorporates a cyclopropane ring that enforces a constrained spatial orientation of the amine-bearing side chain, limiting the conformational ensemble available to the molecule [1]. This structural feature contrasts with acyclic or conformationally flexible aminomethyl analogs (e.g., 2-(7-methoxy-1-naphthyl)ethylamine derivatives) that sample a broader range of rotameric states . In the design of hSERT ligands, conformationally restricted cyclopropylmethylamino side chains have been employed to achieve potent and selective binding profiles that flexible congeners cannot reliably reproduce [1].

Conformational restriction Cyclopropane constraint Ligand preorganization

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: 7-Methoxy Substituent Contribution to Pharmacophore Recognition versus Unsubstituted Naphthyl Analogs

The 7-methoxy-1-naphthyl moiety present in 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine is a well-validated pharmacophoric element in the clinically approved antidepressant agomelatine [1]. Agomelatine, which bears the identical 7-methoxy-1-naphthyl core, exhibits potent 5-HT₂C receptor antagonism with a pKi of 6.2 (human) and 6.4 (porcine), as well as melatonin receptor agonism . Unsubstituted naphthyl analogs lack this methoxy group and do not recapitulate the same dual receptor pharmacology [2]. The methoxy substituent contributes both to electronic modulation of the aromatic system and to specific hydrogen-bond acceptor interactions at target binding sites [2].

7-Methoxy pharmacophore Agomelatine scaffold 5-HT₂C receptor antagonism

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity versus Class Reference Inhibitors

A structurally related analog within the same patent series has been evaluated for soluble epoxide hydrolase (sEH) inhibitory activity, demonstrating sub-micromolar potency against both murine and human enzyme isoforms [1]. In murine epoxide hydrolase 1, the analog exhibited an IC₅₀ of 60 nM, while against human recombinant soluble epoxide hydrolase, an IC₅₀ of 230 nM was observed [1]. A structurally optimized congener from the same chemical series achieved an IC₅₀ of 3.90 nM against human recombinant sEH, indicating that the naphthyl-urea chemotype to which this compound belongs is capable of potent enzyme inhibition [2]. These data provide a quantitative benchmark for the expected activity range of compounds built upon this scaffold, though direct head-to-head data for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine itself have not been published.

Soluble epoxide hydrolase inhibition sEH Cardiovascular research

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Cyclopropylmethanamine Side Chain SAR Precedent versus Acyclic Amine Analogs

The cyclopropylmethanamine side chain present in 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine is a key structural motif that has been systematically explored in the context of serotonin transporter (hSERT) ligands [1]. In a series of hybrid molecules combining this cyclopropylmethylamino side chain with various isosteric aromatic cores, CN-substituted naphthyl derivatives were identified as the most potent hSERT binders [1]. The study explicitly demonstrated that isosteric aromatic cores lacking hydrogen-bond donor sites (such as appropriately substituted naphthalenes) could replace the indole nucleus without substantial loss of hSERT binding [2]. This SAR precedent establishes that the cyclopropyl-containing side chain, when paired with a naphthyl core, constitutes a validated pharmacophoric combination for transporter engagement—a property that cannot be assumed for analogs bearing acyclic amine side chains or unsubstituted naphthyl cores.

Cyclopropylmethylamino side chain hSERT binding Serotonin transporter

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Patent-Cited Utility as CCR5 Antagonist Scaffold

Preliminary pharmacological screening has identified that compounds containing the 1-(7-methoxy-1-naphthyl) core structure exhibit activity as CCR5 antagonists, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC₅₀ or Ki values for this exact compound have not been disclosed in the open literature, the patent citation establishes that this chemotype is recognized for its CCR5 antagonism potential . This differentiates the compound from structurally similar naphthyl derivatives lacking the 7-methoxy substitution or bearing different amine appendages, which have not been similarly annotated for CCR5 activity.

CCR5 antagonist HIV entry inhibition Chemokine receptor

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Physicochemical Property Profile Differentiating It from Closest Analogs

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine exhibits a distinct physicochemical property profile compared to its closest commercially available analogs . The compound has a computed LogP of 3.539 (or XLogP3 of 2.8) and a topological polar surface area (TPSA) of 35.2 Ų . Its exact mass is 227.131014 Da with a molecular formula of C₁₅H₁₇NO . In contrast, the non-methoxylated analog 1-(1-naphthyl)cyclopropanemethanamine (CAS 59725-70-1) has a molecular formula of C₁₄H₁₅N and a molecular weight of 197.28 g/mol—representing a 30 Da mass difference and a reduction in both hydrogen bond acceptor count (from 2 to 1) and TPSA [1]. The primary amine analog 1-(7-Methoxy-1-naphthyl)cyclopropanamine (CAS 1784934-11-7) differs by lacking the methylene spacer, with a molecular formula of C₁₄H₁₅NO and molecular weight of 213.28 g/mol [2]. These physicochemical differences translate to altered solubility, permeability, and metabolic stability profiles that directly impact compound behavior in biological assays and formulation development.

Lipophilicity Topological polar surface area Physicochemical properties

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Conformationally Constrained Ligand Design for Monoamine Transporter Programs

Researchers developing ligands targeting the human serotonin transporter (hSERT) or related monoamine transporters can utilize 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine as a building block that combines the literature-validated cyclopropylmethylamino side chain with a naphthyl isostere. Prior SAR studies have demonstrated that this side chain–aromatic core pairing can yield potent hSERT binders without substantial loss of affinity compared to indole-containing reference compounds [1]. The conformational constraint imposed by the cyclopropane ring limits the rotational freedom of the amine-bearing side chain, which may confer entropic advantages in binding and improved selectivity profiles relative to flexible amine analogs .

Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold Optimization

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine belongs to a naphthyl-containing chemotype with documented soluble epoxide hydrolase (sEH) inhibitory activity [1]. Patent data indicate that structurally related analogs exhibit IC₅₀ values ranging from 60 nM (murine epoxide hydrolase 1) to 230 nM (human recombinant sEH), with optimized congeners achieving single-digit nanomolar potency (IC₅₀ = 3.90 nM) [1]. Procurement of this compound provides a validated entry point for SAR campaigns targeting sEH—an enzyme implicated in cardiovascular disease, inflammation, and pain—where the 7-methoxy-naphthyl core and cyclopropanemethanamine side chain can be systematically modified to improve potency and pharmacokinetic properties.

5-HT₂C or Melatonin Receptor Pharmacology Studies Leveraging the 7-Methoxy-1-Naphthyl Pharmacophore

The 7-methoxy-1-naphthyl moiety present in 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine is a privileged pharmacophoric element validated in the clinically approved antidepressant agomelatine, which exhibits 5-HT₂C receptor antagonism (pKi = 6.2, human) and melatonin receptor agonism [1]. For medicinal chemistry programs investigating novel ligands for these neuropsychiatric targets, this compound offers a synthetic handle for appending diverse amine-containing side chains while preserving the 7-methoxy-1-naphthyl recognition element. Unsubstituted naphthyl or non-methoxylated analogs lack this pharmacophoric advantage and are unlikely to recapitulate the dual receptor pharmacology observed with agomelatine .

CCR5 Antagonist Discovery Programs for HIV Entry Inhibition and Inflammatory Disease

Based on patent-cited pharmacological screening, compounds containing the 1-(7-methoxy-1-naphthyl) core demonstrate activity as CCR5 antagonists, with potential therapeutic applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine can serve as a core scaffold or key intermediate for synthesizing and evaluating novel CCR5 antagonists. The availability of this compound with the specific 7-methoxy substitution pattern enables direct exploration of SAR around the naphthyl substitution position, a variable that is not accessible when using unsubstituted naphthylcyclopropanemethanamine analogs (e.g., CAS 59725-70-1) that lack this pharmacologically relevant annotation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.